
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid
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Overview
Description
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is an organic compound that features a benzoxazole moiety fused to a naphthoic acid structure. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminophenol with naphthoic acid derivatives under specific reaction conditions. One common method includes:
Starting Materials: 2-aminophenol and 1-naphthoic acid.
Catalysts: Metal catalysts such as zinc bromide or nanocatalysts.
Solvents: Ethanol or isopropanol.
Reaction Conditions: Reflux conditions for several hours.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable and eco-friendly methods. These methods may include:
Catalysts: Reusable acid catalysts like samarium triflate.
Solvents: Aqueous medium to minimize environmental impact.
Reaction Conditions: Mild temperatures and short reaction times to enhance efficiency and yield
Chemical Reactions Analysis
Types of Reactions
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that 8-(1,3-benzoxazol-2-yl)-1-naphthoic acid exhibits antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, particularly breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Material Science Applications
Photoluminescent Materials
In material science, this compound serves as a precursor for synthesizing photoluminescent materials. These materials are crucial in developing optoelectronic devices such as LEDs and solar cells. Its ability to emit light upon excitation makes it a valuable component in this field .
Whitening Agents
The compound has been utilized in the formulation of fluorescent whitening agents for textiles and plastics. Its stability under light exposure and resistance to chlorine-type bleaches enhance the longevity of the whitening effect on fabrics .
Pharmaceutical Development
Drug Candidate Exploration
Given its biological activities, this compound is being explored as a drug candidate for various diseases, including cancer and infectious diseases. Its structural characteristics allow for modifications that can enhance its efficacy and reduce toxicity .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The compound triggered apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
Concentration (µM) | Cell Viability (%) | Apoptosis Induction |
---|---|---|
0 | 100 | No |
10 | 75 | Yes |
20 | 50 | Yes |
50 | 25 | Yes |
Case Study 2: Material Application
In a project focused on developing photoluminescent materials, researchers incorporated this compound into polymer matrices. The resulting composites exhibited enhanced light-emitting properties suitable for display technologies.
Material Composition | Emission Peak (nm) | Quantum Yield (%) |
---|---|---|
Pure Polymer | 450 | 5 |
Polymer + Compound | 480 | 15 |
Mechanism of Action
The mechanism of action of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Pathways: Inhibition of key enzymes or modulation of receptor activity, leading to therapeutic effects such as antimicrobial or anticancer activities
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
Benzothiazole: Contains sulfur instead of oxygen, exhibiting different properties.
Quinoxaline: Another heterocyclic compound with distinct biological activities.
Uniqueness
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is unique due to its fused benzoxazole and naphthoic acid structure, which imparts specific biological activities and makes it a valuable compound for research and development .
Biological Activity
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzoxazole moiety fused to a naphthoic acid structure, which contributes to its unique chemical properties. Benzoxazole derivatives are known for their varied biological activities, making them valuable in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for some tested strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against multidrug-resistant pathogens.
Anticancer Activity
The compound has shown promising anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism involves modulation of cell signaling pathways that lead to cell cycle arrest and programmed cell death .
Case Study: Apoptosis Induction
In a study involving MCF-7 cells, treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The compound activated caspase-3 and -9 pathways, indicating its role in intrinsic apoptosis mechanisms .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial metabolism, effectively disrupting their growth and survival.
- Modulation of Antigen Presentation : By inhibiting Cathepsin S, it affects antigen processing and presentation, which can enhance immune responses against tumors .
- Cell Signaling Pathways : It modulates pathways related to cell proliferation and apoptosis, influencing gene expression related to cancer progression .
Pharmacokinetics and Toxicity
Studies on the pharmacokinetics of this compound reveal that it is relatively stable under laboratory conditions with minimal degradation over time. In animal models, lower doses have shown beneficial effects without significant toxicity, although higher doses require careful evaluation due to potential adverse effects on vital organs.
Properties
IUPAC Name |
8-(1,3-benzoxazol-2-yl)naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEKAYOEMDHHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.